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molecular formula C7H11NO2 B8520421 3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one CAS No. 28688-97-3

3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one

Cat. No. B8520421
M. Wt: 141.17 g/mol
InChI Key: CPPWUTNKPOSOOF-UHFFFAOYSA-N
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Patent
US04831153

Procedure details

3-(1-Hydroxyethyl)-5-ethyl-2-oxazolidinone is prepared from 72 g (0.626 mole) of 5-ethyl-2-oxazolidinone by the procedure described in Example 1. A total of 96 g of 3-(1-hyroxyethyl)-5-ethyl-2-oxazolidinone is obtained (87 percent conversion). The 3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone is dehydrated in the hot tube filled with steel helices which is coated with a catalyst of NaHSO4. The dehydration is conducted at 260° C. under 40 mm Hg pressure. A dark red liquid (83 g) is collected which gives 64.6 g of N-vinyl-5-ethyl-2-oxazolidinone and 10.4 g of 5-ethyl-2-oxazolidinone upon fractionation. The yield is 87 percent based on 86 percent conversion of 5-ethyl-2-oxazolidinone.
Name
3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])[CH3:3].OS([O-])(=O)=O.[Na+]>>[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])=[CH2:3].[CH2:9]([CH:7]1[O:6][C:5](=[O:11])[NH:4][CH2:8]1)[CH3:10] |f:1.2|

Inputs

Step One
Name
3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)N1C(OC(C1)CC)=O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is conducted at 260° C. under 40 mm Hg pressure
CUSTOM
Type
CUSTOM
Details
A dark red liquid (83 g) is collected which

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(OC(C1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64.6 g
Name
Type
product
Smiles
C(C)C1CNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04831153

Procedure details

3-(1-Hydroxyethyl)-5-ethyl-2-oxazolidinone is prepared from 72 g (0.626 mole) of 5-ethyl-2-oxazolidinone by the procedure described in Example 1. A total of 96 g of 3-(1-hyroxyethyl)-5-ethyl-2-oxazolidinone is obtained (87 percent conversion). The 3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone is dehydrated in the hot tube filled with steel helices which is coated with a catalyst of NaHSO4. The dehydration is conducted at 260° C. under 40 mm Hg pressure. A dark red liquid (83 g) is collected which gives 64.6 g of N-vinyl-5-ethyl-2-oxazolidinone and 10.4 g of 5-ethyl-2-oxazolidinone upon fractionation. The yield is 87 percent based on 86 percent conversion of 5-ethyl-2-oxazolidinone.
Name
3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])[CH3:3].OS([O-])(=O)=O.[Na+]>>[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])=[CH2:3].[CH2:9]([CH:7]1[O:6][C:5](=[O:11])[NH:4][CH2:8]1)[CH3:10] |f:1.2|

Inputs

Step One
Name
3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)N1C(OC(C1)CC)=O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is conducted at 260° C. under 40 mm Hg pressure
CUSTOM
Type
CUSTOM
Details
A dark red liquid (83 g) is collected which

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(OC(C1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64.6 g
Name
Type
product
Smiles
C(C)C1CNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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